Methyl 2-hydroxy-1-naphthoate
Overview
Description
Methyl 2-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 2-hydroxy-1-naphthoate is a novel naphthol derivative It’s structurally similar compound, methyl 1-hydroxy-2-naphthoate, has been reported to interact with various inflammatory mediators such as nitric oxide (no), prostaglandin e2 (pge2), tumor necrosis factor alpha (tnf-α), interleukin-1 (il-1), and interleukin-6 (il-6) .
Mode of Action
Methyl 1-hydroxy-2-naphthoate, a structurally similar compound, has been shown to inhibit the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages . It does this by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways .
Biochemical Pathways
This compound likely affects the NF-κB and MAPKs signaling pathways, similar to its structural analog, Methyl 1-hydroxy-2-naphthoate . These pathways play crucial roles in the regulation of inflammatory responses. Inhibition of these pathways leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Result of Action
This compound likely exhibits anti-inflammatory effects, similar to its structural analog, Methyl 1-hydroxy-2-naphthoate . This is evidenced by the significant inhibition of the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages .
Biochemical Analysis
Biochemical Properties
Methyl 2-hydroxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions result in the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are key mediators of inflammation . Additionally, this compound inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further reducing the inflammatory response .
Cellular Effects
This compound has been shown to influence various cellular processes. In macrophages, it significantly inhibits the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) . This compound also affects cell signaling pathways by inhibiting the activation of NF-κB and MAPKs, which are crucial for the expression of inflammatory genes . Furthermore, this compound reduces the expression of iNOS and COX-2 at both the protein and mRNA levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways. It inhibits the degradation of inhibitory kappa B (IκB), preventing the translocation of NF-κB to the nucleus and thereby reducing the transcription of inflammatory genes . Additionally, this compound suppresses the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are involved in the inflammatory response . These actions collectively contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its anti-inflammatory effects are sustained over prolonged periods . Degradation may occur under extreme conditions, affecting its efficacy. Long-term studies have shown that this compound maintains its ability to inhibit inflammatory responses in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-1-naphthoate can be synthesized through the esterification of 2-hydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-Hydroxy-1-naphthoic acid+MethanolH2SO4Methyl 2-hydroxy-1-naphthoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Keto-1-naphthoate or 2-carboxy-1-naphthoate.
Reduction: 2-Hydroxy-1-naphthylmethanol.
Substitution: Various substituted naphthoates depending on the substituent used.
Scientific Research Applications
Methyl 2-hydroxy-1-naphthoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Methyl 2-hydroxy-1-naphthoate can be compared with other naphthalene derivatives such as:
- Methyl 1-hydroxy-2-naphthoate
- Methyl 2-naphthoate
- Methyl 3-hydroxy-2-naphthoate
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl and methoxycarbonyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
Record name | Methyl 2-hydroxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-65-9 | |
Record name | Methyl 2-hydroxy-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 2-hydroxy-1-naphthoate be used as a starting material for synthesizing other compounds?
A: Yes, this compound serves as a valuable starting material in organic synthesis. Research demonstrates its utility in synthesizing a range of 2-amino- and 2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols, particularly those featuring a 5-hydroxymethyl group []. This highlights its versatility in constructing molecules with potential biological activity.
Q2: What are the potential applications of 1-isopropyl-2-naphthol derived from this compound?
A: 1-Isopropyl-2-naphthol, derived from this compound, exhibits a high propensity for oxygen absorption, rapidly converting to 1,2-dihydro-1-hydroxy-1-isopropyl-2-keto-naphthalene in air []. This autoxidation process is particularly interesting as it potentially mimics a key step in the biosynthesis of totarol, a naturally occurring diterpene with biological activity. This suggests that 1-isopropyl-2-naphthol could be a valuable intermediate in synthesizing totarol and its analogs, opening avenues for exploring their potential medicinal properties.
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